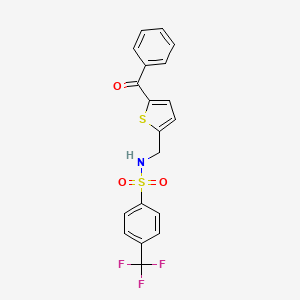

N-((5-benzoylthiophen-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 1797078-66-0

Cat. No.: VC4415105

Molecular Formula: C19H14F3NO3S2

Molecular Weight: 425.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797078-66-0 |

|---|---|

| Molecular Formula | C19H14F3NO3S2 |

| Molecular Weight | 425.44 |

| IUPAC Name | N-[(5-benzoylthiophen-2-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C19H14F3NO3S2/c20-19(21,22)14-6-9-16(10-7-14)28(25,26)23-12-15-8-11-17(27-15)18(24)13-4-2-1-3-5-13/h1-11,23H,12H2 |

| Standard InChI Key | FZICSIYYGRAOKK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name reflects its bifunctional architecture:

-

Benzoylthiophene moiety: A thiophene ring (five-membered aromatic sulfur heterocycle) substituted with a benzoyl group at the 5-position.

-

Sulfonamide linker: A methyl group bridges the thiophene nitrogen to the sulfonamide functional group.

-

4-(Trifluoromethyl)benzenesulfonamide: A benzene ring with a sulfonamide group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position.

Molecular Formula: C₁₉H₁₄F₃N₁O₃S₂

Molecular Weight: 443.45 g/mol (calculated from atomic masses).

Synthesis and Production

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Preparation of 5-benzoylthiophene-2-methanamine:

-

Sulfonamide formation:

Key Reaction:

Industrial Considerations

Large-scale production may employ continuous flow chemistry to optimize yield and reduce waste. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical for minimizing side reactions .

Physicochemical Properties

The trifluoromethyl group enhances lipid solubility, while the sulfonamide contributes to polar interactions .

Biological Activity and Applications

Enzyme Inhibition

-

Tyrosinase Inhibition: Structural analogs demonstrate activity against tyrosinase, a target in hyperpigmentation disorders .

-

Anticancer Activity: Sulfonamides with aryl groups induce apoptosis in cancer cell lines via caspase-3 activation .

Table 1: Comparative Biological Activities of Sulfonamide Analogs

| Compound | Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)benzenesulfonamide | 12 µM (Tyrosinase) | Melanoma cells | |

| N-(2-Aminoethyl)-4-CF₃-benzenesulfonamide | Catalytic transfer hydrogenation | NAD⁺/NADH cycling |

Mechanistic Insights

The compound’s bioactivity likely stems from:

-

Sulfonamide group: Coordinates with metalloenzymes (e.g., carbonic anhydrase) via the sulfonyl oxygen atoms .

-

Benzoylthiophene: Engages in π-π stacking with aromatic residues in enzyme active sites .

-

Trifluoromethyl group: Provides electron-withdrawing effects and hydrophobic interactions, enhancing binding affinity .

Comparative Analysis with Analogues

The target compound’s benzoylthiophene moiety may offer superior target specificity compared to simpler aryl sulfonamides .

Future Perspectives

-

Drug Development: Explore antimicrobial and anticancer efficacy in in vivo models.

-

Catalysis: Investigate use in asymmetric synthesis, leveraging the chiral sulfonamide center .

-

Structural Optimization: Modify the benzoyl group to enhance bioavailability or reduce toxicity.

Challenges: Limited solubility and potential metabolic instability require formulation advancements (e.g., prodrug strategies).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume